molecular formula C16H13FN2O3 B11834846 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one

Cat. No.: B11834846
M. Wt: 300.28 g/mol
InChI Key: LFBDARJRDSQXOR-UHFFFAOYSA-N
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Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique azetidinone ring structure, which is known for its stability and reactivity. The presence of the benzo[d][1,3]dioxol-5-yl and 3-fluorophenyl groups further enhances its chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor, such as a β-lactam, under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step involves the coupling of the azetidinone intermediate with a benzo[d][1,3]dioxole derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid and a palladium catalyst.

    Introduction of the 3-Fluorophenyl Group: This step involves the substitution of a suitable leaving group on the azetidinone intermediate with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a 3-fluorophenyl nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure and reactivity make it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. Its unique structure allows it to bind to specific active sites, modulating their activity.

    Pathways Involved: The compound affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its effects on these pathways contribute to its potential therapeutic activities.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)azetidin-2-one: Similar structure but has the fluorine atom on the para position of the phenyl ring.

Uniqueness

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C16H13FN2O3/c17-10-2-1-3-11(7-10)19-15(14(18)16(19)20)9-4-5-12-13(6-9)22-8-21-12/h1-7,14-15H,8,18H2

InChI Key

LFBDARJRDSQXOR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC(=CC=C4)F)N

Origin of Product

United States

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